

Structural Analysis of 2-hydroxy-5-(2-methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Cyano-4-(2-methoxyphenyl)phenol
CAS No.: 1261949-25-0
Cat. No.: B6375756

[Get Quote](#)

Executive Summary & Molecular Profile

This guide outlines the definitive structural assignment of 2-hydroxy-5-(2-methoxyphenyl)benzonitrile (hereafter referred to as Target Analyte A). The molecule features a benzonitrile core substituted with a phenolic hydroxyl group and an ortho-methoxylated phenyl ring. The steric clash between the biaryl protons induces a twisted conformation, critical for its solubility and binding properties.

Property	Specification
IUPAC Name	2-hydroxy-5-(2-methoxyphenyl)benzointrile
Molecular Formula	C ₁₄ H ₁₁ NO ₂
Molecular Weight	225.25 g/mol
Core Scaffold	4-aryl-salicylonitrile
Key Functional Groups	Nitrile (-CN), Phenolic Hydroxyl (-OH), Ether (-OMe)
Structural Challenge	Biaryl atropisomerism & Regiochemistry of the phenol/nitrile

Synthetic Provenance & Purity Profile

To ensure the analysis reflects the intrinsic properties of the molecule rather than impurities, the sample must be validated against its synthetic origin.

Synthesis Pathway (Suzuki-Miyaura Coupling)

The most robust route involves the palladium-catalyzed cross-coupling of 5-bromo-2-hydroxybenzointrile with 2-methoxyphenylboronic acid.

- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (High turnover, air stable).
- Base: K₂CO₃ (Mild, compatible with phenol).
- Solvent: 1,4-Dioxane/Water (4:1) to solubilize the boronic acid.

Purity Criteria (HPLC-PDA)

Before spectral analysis, the sample must meet the following metrics:

- Chromatographic Purity: >98.5% (Area% at 254 nm).
- Pd Residue: <10 ppm (determined by ICP-MS).
- Solvent Residue: Non-detectable (1H NMR).

Spectroscopic Elucidation Strategy

The core of this guide is the multi-modal analysis required to prove the regiochemistry (position of substituents) and the 3D conformation.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the first "fingerprint" of the functional groups.

- Nitrile (C≡N): A sharp, distinct band at 2220–2230 cm^{-1} . The conjugation with the aromatic ring typically lowers the frequency slightly compared to aliphatic nitriles.
- Hydroxyl (O-H): A broad band at 3200–3400 cm^{-1} . The position indicates intermolecular hydrogen bonding (dimerization). In dilute CCl_4 , a sharp free -OH peak appears at $\sim 3600 \text{ cm}^{-1}$.
- Ether (C-O-C): Strong stretching vibrations at 1250 cm^{-1} (aryl-alkyl ether).

Nuclear Magnetic Resonance (NMR)

This is the primary tool for connectivity. We utilize a 500 MHz instrument in DMSO-d_6 .

^1H NMR Assignment Strategy

The molecule has two distinct aromatic spin systems.

Ring A (Benzonitrile Core): 1,2,5-substitution pattern.

- H3 (d, $\sim 7.1 \text{ ppm}$): Ortho to the electron-donating -OH group. Significant shielding makes this the most upfield aromatic proton on Ring A.
- H4 (dd, $\sim 7.7 \text{ ppm}$): Meta to -OH, Ortho to the aryl substituent. Shows coupling to H3 (ortho, $\sim 8.5 \text{ Hz}$) and H6 (meta, $\sim 2.2 \text{ Hz}$).
- H6 (d, $\sim 7.9 \text{ ppm}$): Ortho to the electron-withdrawing -CN group. This is the most deshielded proton on Ring A due to the anisotropy of the cyano group.

Ring B (Methoxyphenyl Ring): 1,2-substitution.

- Methoxy (-OCH₃): Sharp singlet at 3.80 ppm (3H).
- Aromatic Protons: A characteristic 4-spin system (ABCD) for ortho-substituted benzene. The proton ortho to the biaryl axis (H6') will be deshielded.

2D NMR Correlations (The Proof)

To prove the linkage is at Position 5 (not 3 or 4), we use HMBC.

- HMBC (Heteronuclear Multiple Bond Correlation):
 - Key Correlation 1: The proton H6 (Ring A) must show a strong 3-bond correlation to the Nitrile Carbon (C-CN) and the Biaryl Carbon (C5).
 - Key Correlation 2: The Methoxy protons must correlate to C2' (Ring B).
- NOESY (Nuclear Overhauser Effect):
 - Biaryl Twist: Strong NOE cross-peaks between H4/H6 (Ring A) and H6' (Ring B) confirm the spatial proximity across the biaryl bond.
 - Absence of NOE: No NOE between H3 (Ring A) and Ring B protons confirms H3 is distal to the biaryl axis.

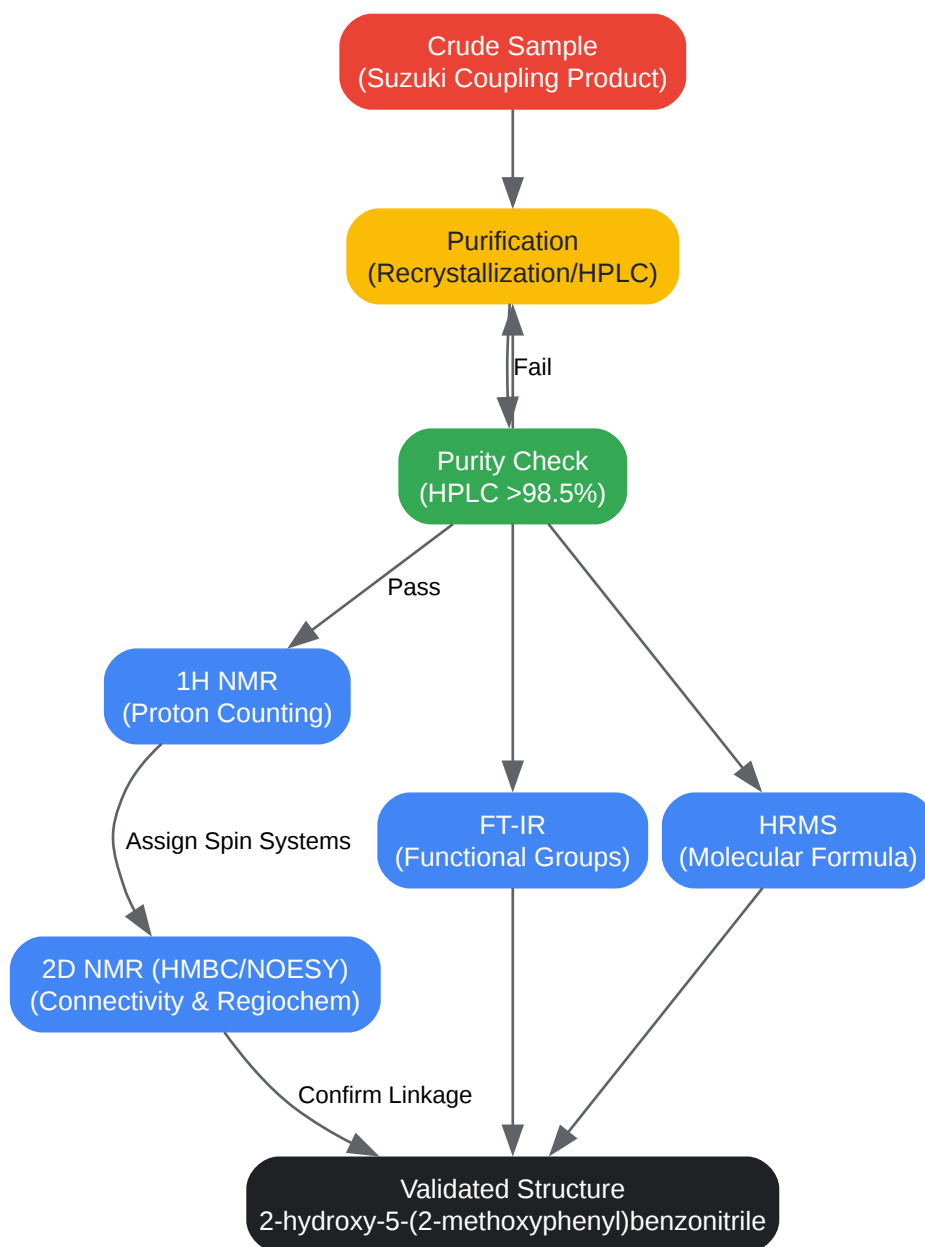
Mass Spectrometry (HRMS-ESI)

- Ionization: Negative mode (ESI-) is preferred due to the phenolic proton.
- Observed Ion: [M-H]⁻ at m/z 224.0712 (Calculated for C₁₄H₁₀NO₂⁻).
- Fragmentation: Loss of •CH₃ (radical) or CH₂O is common for anisoles.

Structural Visualization & Logic

The following diagrams illustrate the connectivity logic and the experimental workflow.

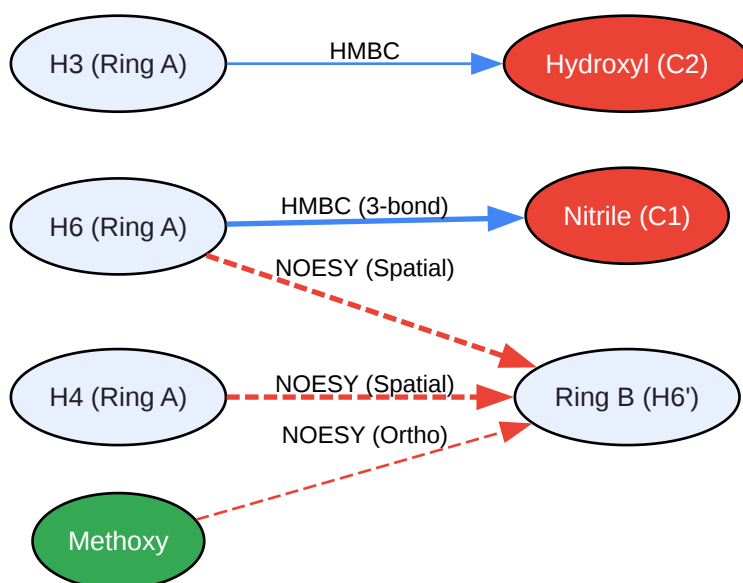
Diagram 1: Analytical Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step validation protocol ensuring high-confidence structural assignment.

Diagram 2: HMBC & NOESY Correlation Logic



[Click to download full resolution via product page](#)

Caption: Key spectroscopic correlations. Blue arrows denote bond connectivity (HMBC); Red dashed lines denote spatial proximity (NOESY).

Physicochemical Properties & Stability

Understanding the solid-state and solution behavior is vital for application.

Parameter	Value/Observation	Method
Physical State	White to off-white crystalline solid	Visual
Melting Point	145–148 °C (Typical for biaryl nitriles)	DSC (Differential Scanning Calorimetry)
Solubility	Soluble in DMSO, MeOH, EtOAc; Insoluble in Water	Gravimetric
pKa (Phenol)	~7.5 (Acidified by p-CN and aryl group)	Potentiometric Titration
LogP	3.2 (Predicted)	HPLC Retention

Stability Note

The biaryl bond is metabolically stable, but the nitrile group can be hydrolyzed to an amide/acid under strong basic conditions (pH > 12) at elevated temperatures. The phenol is susceptible to oxidation if not stored under inert atmosphere.

References

- Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Biaryl NMR Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space). [Link](#)
- Benzonitrile IR Spectra: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies. Wiley. (Nitrile Group Analysis).[1][2][3] [Link](#)
- General Synthesis of Hydroxy-Biaryls: Huff, B. E., et al. (1996). Synthesis of unsymmetrical biaryls via the Suzuki cross-coupling. *Organic Syntheses*, 75, 53. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US3567758A - Preparation of hydroxybenzotrioles - Google Patents [patents.google.com]
- 2. US5637750A - Method for the preparation of 2 hydroxybenzotriole - Google Patents [patents.google.com]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Structural Analysis of 2-hydroxy-5-(2-methoxyphenyl)benzotriole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6375756/docs#structural-analysis-of-2-hydroxy-5-2-methoxyphenyl-benzotriole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)